1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride
Description
Chemical Structure and Properties
The compound 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine hydrochloride is a secondary amine derivative featuring a 2,4-difluorophenyl group at position 1, an ethylsulfanyl (-S-CH₂CH₃) substituent at position 3, and an N-methylated amine at position 2. Its molecular formula is C₁₂H₁₆ClF₂NS, with a molecular weight of 279.73 g/mol (calculated from constituent atomic weights). The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NS.ClH/c1-3-16-8-11(15-2)6-9-4-5-10(13)7-12(9)14;/h4-5,7,11,15H,3,6,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNOUHUEBGGTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(CC1=C(C=C(C=C1)F)F)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluorobenzene with an appropriate alkylating agent to introduce the ethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, controlled temperatures, and specific catalysts to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the amine group.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Antidepressant Potential
Research indicates that compounds with similar structures to 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine; hydrochloride may exhibit antidepressant effects. A study highlighted the role of fluorinated compounds in enhancing the pharmacokinetic properties of drugs, suggesting that fluorination can improve metabolic stability and bioavailability . This compound's structural features may enable it to interact effectively with neurotransmitter systems implicated in mood regulation.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored through its interactions with cytokines such as IL-1β and TNF-α. Research into similar compounds indicates that modifications can lead to significant reductions in inflammatory responses, making it a candidate for treating inflammatory diseases .
Antiviral Activity
There is ongoing investigation into the antiviral properties of fluorinated amines. The presence of the difluorophenyl group may enhance the compound's ability to interfere with viral replication processes. Patents have been filed for various derivatives of this compound aimed at targeting viral infections, particularly HIV .
Case Study 1: Fluorinated Compounds in Drug Design
A comprehensive study on fluoroanisoles demonstrated how fluorination affects drug design by altering physicochemical properties such as lipophilicity and permeability . The findings suggest that compounds like 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine; hydrochloride could benefit from similar enhancements in drug delivery and efficacy.
Case Study 2: Synthesis and Characterization
The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide involved standard synthetic procedures yielding high purity . This case illustrates the effectiveness of synthetic methodologies applicable to the production of 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine; hydrochloride, facilitating further research into its applications.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can interact with aromatic residues in proteins, while the ethylsulfanyl group may form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations in Difluorophenylamine Derivatives
Key Structural and Functional Differences
Substituent Effects on Lipophilicity The ethylsulfanyl group in the target compound provides moderate lipophilicity (logP ≈ 2.8), balancing membrane permeability and aqueous solubility. In contrast, the cyclopropane analog (logP ≈ 1.9) exhibits reduced lipophilicity due to its compact, non-polar core . The isopropylsulfanyl analog (logP ≈ 3.2) shows higher lipophilicity, which may improve tissue penetration but increase off-target binding risks .
Metabolic Stability
- Thioether-containing compounds (e.g., ethylsulfanyl, isopropylsulfanyl) are susceptible to cytochrome P450-mediated oxidation, forming sulfoxides or sulfones. The ethylsulfanyl group undergoes faster oxidation than the bulkier isopropylsulfanyl substituent .
- The cyclopropane derivative’s strained ring may resist metabolic degradation, enhancing plasma half-life .
Solubility and Formulation
- Hydrochloride salts universally improve aqueous solubility. The dimethylbutanamine analog (aqueous solubility ≈ 12 mg/mL) outperforms the target compound (≈8 mg/mL) due to its less sterically hindered amine group .
Biological Activity
1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and the results from various studies that investigate its effects on different biological systems.
The synthesis of this compound typically involves several steps starting with the preparation of the difluorophenyl intermediate. A common synthetic route includes the reaction of 2,4-difluorobenzene with an alkylating agent to introduce the ethylsulfanyl group. The final product is purified through recrystallization or chromatography to ensure high purity and yield .
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 2418707-89-6
- Molecular Formula : C12H17F2NS·HCl
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act on neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways .
Antifungal Activity
Recent studies have evaluated the antifungal properties of related compounds, suggesting that structural modifications can enhance efficacy against fungal pathogens. For instance, derivatives of similar compounds have shown significant antifungal activity against Candida albicans and Aspergillus fumigatus, indicating a potential for developing new antifungal agents based on this scaffold .
Study 1: Antifungal Efficacy
A study investigated the antifungal activity of various substituted analogs similar to this compound. The results demonstrated that certain modifications led to enhanced antifungal properties, with some compounds exhibiting EC50 values as low as 1.22 μg/mL against multiple fungal strains .
Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of related compounds. It was found that these compounds could modulate neurotransmitter levels in vitro, suggesting a role in treating neuropsychiatric disorders. Specifically, alterations in serotonin and dopamine levels were observed, which could have implications for conditions such as depression and anxiety .
Comparative Analysis of Biological Activities
| Compound | Activity | EC50/IC50 Values | Target Pathway |
|---|---|---|---|
| This compound | Antifungal | 1.22 - 39.94 μg/mL | Fungal cell membrane integrity |
| Related Analog A | Neurotransmitter modulation | IC50 = 3.63 μM | Serotonergic/Dopaminergic systems |
| Related Analog B | Antimicrobial | EC50 = Variable | Bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1-(2,4-Difluorophenyl)-3-ethylsulfanyl-N-methylpropan-2-amine hydrochloride, and what challenges arise during purification?
- Answer : Synthesis typically involves nucleophilic substitution of 2,4-difluorophenyl precursors with ethylsulfanyl and methylamine groups under basic conditions (e.g., K₂CO₃ or NaOH). Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol . Purification challenges include removing residual solvents (e.g., THF) and by-products like unreacted amines. Column chromatography with silica gel (eluent: CH₂Cl₂/MeOH 9:1) or recrystallization in ethanol/water mixtures is recommended .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for 2,4-difluorophenyl; ethylsulfanyl signals at δ 1.2–1.5 ppm) .
- LC-MS : To verify molecular weight (calc. ~277.8 g/mol) and detect impurities.
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1150 cm⁻¹ (C-S bond) .
Q. What are the critical stability considerations for storing this hydrochloride salt?
- Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent hydrolysis of the ethylsulfanyl group and amine oxidation. Stability tests (HPLC over 6 months) show <5% degradation under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Answer : Discrepancies may arise from poor bioavailability due to the hydrochloride salt’s solubility limitations. Strategies include:
- Salt screening : Test alternative counterions (e.g., succinate, tartrate) to improve solubility .
- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protecting groups .
- Pharmacokinetic profiling : Measure plasma protein binding and metabolic stability using liver microsomes .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets (e.g., serotonin receptors)?
- Answer :
- Molecular docking : Use AutoDock Vina with receptor crystal structures (e.g., 5-HT₂A PDB: 6WGT) to map binding poses of the difluorophenyl and ethylsulfanyl groups .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR modeling : Train models on fluorinated amine analogs to predict affinity and selectivity .
Q. How can researchers optimize the synthetic route for scalability while minimizing hazardous by-products?
- Answer :
- Flow chemistry : Replace batch reactions with continuous flow to control exothermic steps (e.g., amine alkylation) and reduce waste .
- Green solvents : Substitute THF with cyclopentyl methyl ether (CPME) for safer large-scale use .
- Catalytic methods : Explore Pd-catalyzed cross-coupling to reduce stoichiometric reagent waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
